(S)-2-methoxyethyl 2'-amino-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
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Overview
Description
(S)-2-methoxyethyl 2’-amino-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methoxyethyl 2’-amino-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of oxoindole with malononitrile and subsequent cyclization to form the spiro structure . The reaction conditions often involve the use of bifunctional squaramide catalysts to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-methoxyethyl 2’-amino-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(S)-2-methoxyethyl 2’-amino-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (S)-2-methoxyethyl 2’-amino-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2’-amino-7’-methyl-2,5’-dioxo-7’,8’-dihydro-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile
- 2-amino-1’-benzyl-2’,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]-3-carbonitrile
Uniqueness
(S)-2-methoxyethyl 2’-amino-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C20H18N2O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-methoxyethyl (3S)-2'-amino-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate |
InChI |
InChI=1S/C20H18N2O7/c1-10-9-13-14(18(24)28-10)20(11-5-3-4-6-12(11)22-19(20)25)15(16(21)29-13)17(23)27-8-7-26-2/h3-6,9H,7-8,21H2,1-2H3,(H,22,25)/t20-/m0/s1 |
InChI Key |
GIAKDTWIFXVOJD-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)O1)[C@@]3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCCOC |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCCOC |
Origin of Product |
United States |
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